molecular formula C7H6S B13597230 Thiophene, 3-(2-propyn-1-yl)-

Thiophene, 3-(2-propyn-1-yl)-

Cat. No.: B13597230
M. Wt: 122.19 g/mol
InChI Key: LRMHUHINDBTPTR-UHFFFAOYSA-N
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Description

Thiophene, 3-(2-propyn-1-yl)- (IUPAC name: 3-(prop-2-yn-1-yl)thiophene) is a substituted thiophene derivative featuring a propargyl (2-propyn-1-yl) group at the 3-position of the aromatic heterocycle. The propargyl group introduces electron-withdrawing effects and enhances reactivity, enabling further functionalization through click chemistry or polymerization .

Properties

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

3-prop-2-ynylthiophene

InChI

InChI=1S/C7H6S/c1-2-3-7-4-5-8-6-7/h1,4-6H,3H2

InChI Key

LRMHUHINDBTPTR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CSC=C1

Origin of Product

United States

Mechanism of Action

The mechanism of action of thiophene, 3-(2-propyn-1-yl)- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit specific enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent type, position, and electronic effects. Below is a comparative analysis based on evidence:

Compound Substituent Molecular Formula Molecular Weight (g/mol) H-Bond Donor/Acceptor Key Properties
3-(2-propyn-1-yl)thiophene Propargyl at 3-position C₇H₆S 122.19 (calculated) 0/0 High reactivity, potential for polymerization
3-(2-nitroprop-1-enyl)thiophene Nitropropenyl at 3-position C₇H₇NO₂S 169.20 0/3 Electron-deficient, nitro group enhances electrophilicity
3-(2-phenylethenyl)thiophene Styryl at 3-position C₁₂H₁₀S 186.27 0/1 Extended conjugation, UV-vis absorption
3-(6-chlorohexyl)thiophene Chlorohexyl at 3-position C₁₀H₁₃ClS 200.78 0/0 Regioregularity-dependent polymer properties
2-Acetylthiophene derivatives Acetyl at 2-position Varies Varies 0/1 (keto group) Antimicrobial activity, pharmacophore flexibility

Key Observations :

  • Electron Effects : Propargyl groups (as in the target compound) introduce sp-hybridized carbons, enhancing electron-withdrawing character compared to alkyl or aryl substituents. This affects redox behavior and charge transport in polymers .
  • Steric Considerations : The linear propargyl group minimizes steric hindrance compared to bulkier substituents like chlorohexyl or styryl groups, facilitating planar molecular geometries .
  • Regioregularity : Substituent position significantly impacts polymer properties. For example, 3-substituted thiophenes (e.g., 3-(6-chlorohexyl)thiophene) yield polymers with lower regioregularity and molar mass compared to 2-substituted analogs .

Q & A

Q. Critical Factors :

  • Catalyst Selection : Palladium/copper systems for coupling reactions require strict control of ligand ratios to avoid byproducts.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may reduce selectivity due to side reactions (e.g., overoxidation) .
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound from oligomeric byproducts .

Q. Table 1. Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N65–78≥95%
Electrophilic AlkylationPropargyl bromide, AlCl₃45–6085–90%

What spectroscopic techniques are most effective for characterizing 3-(2-propyn-1-yl)thiophene derivatives?

Basic Research Question
A multi-technique approach is essential for structural confirmation and purity assessment:

  • ¹H/¹³C NMR : Assigns regiochemistry of the propynyl group. For example, the acetylenic proton (HC≡C) appears as a singlet at δ 2.1–2.3 ppm, while thiophene ring protons resonate between δ 6.8–7.5 ppm .
  • FT-IR : The C≡C stretch (~2100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) confirm functionalization .
  • Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns to validate substituent placement .
  • HPLC with UV Detection : Quantifies purity and detects trace impurities using C18 columns and acetonitrile/water gradients .

Advanced Tip : For ambiguous cases, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in crowded aromatic regions .

How can electrosynthesis be optimized to deposit conductive polymers of 3-(2-propyn-1-yl)thiophene derivatives on electrode surfaces?

Advanced Research Question
Electropolymerization of thiophene derivatives requires precise control of electrochemical parameters:

  • Potential Window : Anodic deposition at 0.8–1.2 V (vs. Ag/AgCl) prevents overoxidation, which disrupts conductivity. Lowering the upper limit to 0.9 V yields redox-active polymers .
  • Monomer Concentration : 5–10 mM in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte ensures uniform film growth .
  • Electrode Material : Glassy carbon or ITO electrodes are preferred for their high surface area and compatibility with spectroscopic validation (e.g., CD spectroscopy for enantiopure films) .

Data Contradiction Note : Some studies report polymer instability at >1.0 V due to sulfone formation. To reconcile this, cyclic voltammetry should be coupled with in-situ Raman spectroscopy to monitor degradation pathways .

What strategies address contradictions in reported thermodynamic properties of 3-(2-propyn-1-yl)thiophene?

Advanced Research Question
Discrepancies in thermodynamic data (e.g., enthalpy of formation, vapor pressure) often arise from measurement techniques or sample purity:

  • Calibration : Use NIST-certified reference materials (e.g., benzoic acid for combustion calorimetry) to validate enthalpy measurements .
  • Computational Validation : Compare experimental data with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify outliers. For example, computed ionization potentials should align with electron-impact spectroscopy results within ±0.2 eV .
  • Purity Control : Impurities >2% (e.g., residual solvents) skew vapor pressure data. GC-MS headspace analysis is recommended for volatile impurity detection .

How do substitution patterns on the thiophene ring affect the electronic properties of 3-(2-propyn-1-yl)thiophene in material science applications?

Advanced Research Question
The propynyl group’s electron-withdrawing nature and conjugation length critically influence optoelectronic behavior:

  • Bandgap Tuning : Introducing electron-donating groups (e.g., -OCH₃) at the 4-position reduces the bandgap from 2.8 eV to 2.3 eV, enhancing visible-light absorption .
  • Charge Transport : DFT calculations show that planarized derivatives (e.g., fused helicene-thiophene systems) exhibit higher hole mobility (0.12 cm²/V·s) due to reduced π-π stacking distances .
  • Stability : Thiophene derivatives with bulky substituents (e.g., 1-methyl-1-phenylethyl) resist oxidative degradation but reduce solubility in polar solvents .

Q. Table 2. Electronic Properties of Substituted Derivatives

SubstituentBandgap (eV)Hole Mobility (cm²/V·s)Stability (TGA, °C)Reference
-H (Parent Compound)2.80.05180
-OCH₃2.30.08160
Helicene-Fused1.90.12220

What methodologies resolve structural ambiguities in crystallographic studies of 3-(2-propyn-1-yl)thiophene derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard, but challenges persist:

  • Disorder Modeling : For flexible propynyl groups, refine occupancy factors using SHELXL and apply restraints to bond lengths/angles .
  • Twinned Crystals : Use PLATON’s TWINABS to correct intensity data for non-merohedral twinning .
  • Complementary Techniques : Pair SCXRD with PXRD and solid-state NMR to validate bulk crystallinity and detect polymorphic impurities .

How can computational chemistry predict the reactivity of 3-(2-propyn-1-yl)thiophene in nucleophilic aromatic substitution?

Advanced Research Question
DFT-based approaches (e.g., Gaussian 16) model reaction pathways:

  • Transition State Analysis : Identify activation barriers for substitution at the 2- vs. 5-positions of thiophene. The 5-position is typically more reactive due to lower electron density .
  • Solvent Effects : PCM models (e.g., acetonitrile) reveal polar solvents stabilize charged intermediates, reducing ΔG‡ by ~5 kcal/mol .
  • Validation : Compare computed kinetic isotope effects (KIEs) with experimental NMR data to refine transition-state geometries .

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